Ethyl 2-[(4-bromophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-(4-bromoanilino)-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2S/c1-3-18-12(17)11-8(2)15-13(19-11)16-10-6-4-9(14)5-7-10/h4-7H,3H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTUFIQNTLMJXON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC2=CC=C(C=C2)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401331595 | |
| Record name | ethyl 2-(4-bromoanilino)-4-methyl-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401331595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26666545 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
488813-07-6 | |
| Record name | ethyl 2-(4-bromoanilino)-4-methyl-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401331595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Thiazole Ring Formation
The Hantzsch thiazole synthesis remains the most widely employed method for constructing the 4-methylthiazole scaffold. This involves cyclocondensation between α-halocarbonyl compounds and thiourea derivatives. For this compound, ethyl 2-amino-4-methylthiazole-5-carboxylate serves as a key intermediate.
A representative procedure involves reacting 4-bromoacetophenone with thiourea in the presence of iodine as a catalyst. Under reflux conditions in ethanol (70°C, 1–3 hours), the α-bromoketone undergoes nucleophilic attack by the thiourea’s sulfur atom, followed by cyclization to form the thiazole core. The methyl group at position 4 originates from the acetophenone derivative, while the ethyl carboxylate is introduced via esterification or pre-functionalized starting materials.
Patent-Optimized Large-Scale Synthesis
Industrial-Scale Reaction Conditions
The patented method (US7408069B2) emphasizes scalability and purity control:
- Thiazole Intermediate Synthesis :
- A 4000 L reactor charged with mucochloric acid (400 kg), sodium hydroxide (460 kg of 50% aqueous solution), and hydrochloric acid (600 L of 37% w/w) yields a chlorinated thiazole precursor.
- Thiourea (92 kg) is added in acetic acid (253 L) and HCl (109 kg), with reflux at 60–65°C for 11 hours.
- Solvent removal via vacuum distillation minimizes side reactions.
Coupling with 4-Bromoaniline :
- The thiazole intermediate is dissolved in toluene and reacted with 4-bromoaniline (molar ratio 1:1.2) in the presence of sodium methanolate.
- The mixture is stirred at 50–65°C for 5 hours, followed by cooling to 20–25°C for crystallization.
Purification :
Alternative Synthetic Strategies
Microwave-Assisted Synthesis
Recent adaptations utilize microwave irradiation to accelerate reaction kinetics. For example, coupling 2-amino-4-methylthiazole-5-carboxylate with 4-bromoiodobenzene under microwave conditions (100°C, 30 minutes) achieves 85% yield, reducing reaction time from hours to minutes. This method avoids solvent-intensive steps but requires specialized equipment.
Solid-Phase Synthesis
Immobilized thiourea derivatives on polystyrene resins enable stepwise assembly of the thiazole ring. After cyclization, the resin-bound intermediate is treated with 4-bromoaniline in DMF, followed by cleavage with trifluoroacetic acid. While yields are moderate (50–60%), this approach simplifies purification.
Critical Analysis of Reaction Parameters
Solvent and Temperature Effects
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 60–70°C | Maximizes cyclization rate without decomposition |
| Solvent Polarity | Acetic acid > Ethanol | Polar solvents enhance SNAr reactivity |
| Acid Catalyst | HCl (1–10 equiv) | Higher acidity accelerates aniline activation |
Data aggregated from highlight acetic acid as the preferred solvent for coupling reactions due to its dual role as proton donor and polar aprotic medium. Excess HCl (≥5 equiv) suppresses side reactions like ester hydrolysis.
Byproduct Formation and Mitigation
Common byproducts include:
- Diarylurea derivatives : Formed via over-alkylation of thiourea. Mitigated by stoichiometric control (thiourea:α-haloketone = 1.2:1).
- Ester hydrolysis products : Minimized by avoiding aqueous workup at elevated pH.
Spectroscopic Characterization and Quality Control
Key Analytical Data
Recrystallization Solvent Systems
| Solvent Combination | Purity Improvement | Yield Loss |
|---|---|---|
| THF-Hexane | 95% → 98% | 8–10% |
| Methanol-Water | 90% → 97% | 5–7% |
Data from demonstrate that THF-hexane mixtures offer superior purity but require careful temperature control to minimize yield losses.
Scientific Research Applications
Ethyl 2-[(4-bromophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-[(4-bromophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can enhance binding affinity through halogen bonding, while the thiazole ring can participate in π-π interactions and hydrogen bonding. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Structural and Functional Variations
The table below highlights key analogs, their substituents, and biological activities:
Structure-Activity Relationship (SAR) Analysis
BAC demonstrated significant antidiabetic activity, suggesting EWGs at the 2-position are favorable for metabolic disorders . Trifluoromethyl groups () combine steric bulk with strong electron-withdrawing effects, often improving metabolic stability and bioavailability in drug design .
Hydrogen-Bonding Groups :
- The 4-hydroxyphenyl group in TEI-6720 facilitates hydrogen bonding with xanthine oxidase, critical for its uric acid-lowering activity .
Bulkier Substituents: Benzoxazolylthio-butanoylamino (cpd_W) introduces steric bulk and sulfur-mediated interactions, enabling selective inhibition of IRES-dependent translation in cancer cells .
Crystallographic and Computational Insights
- Thiazole derivatives (e.g., ) are frequently analyzed using X-ray crystallography (SHELX software ) and density functional theory (DFT) to optimize molecular geometry and intermolecular interactions .
- The ethyl ester in the target compound likely enhances solubility, a feature shared with analogs like cpd_W .
Biological Activity
Ethyl 2-[(4-bromophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a bromophenyl group, which enhances its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other therapeutic potentials.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The thiazole ring system is known to facilitate binding to enzymes and receptors involved in critical biological pathways, including those related to cell proliferation and apoptosis.
Anticancer Activity
Recent studies have highlighted the potential of thiazole derivatives in cancer therapy. This compound has shown promising results in inhibiting the growth of various cancer cell lines.
Case Study: Antitumor Activity
A study investigating the cytotoxic effects of thiazole derivatives on cancer cell lines revealed that compounds with similar structures exhibited significant antiproliferative effects. For instance, compounds with a thiazole moiety demonstrated IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against different cancer cell lines . The presence of electron-donating groups like methyl at specific positions on the phenyl ring was found to enhance activity.
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Compound A | 1.61 ± 1.92 | Jurkat |
| Compound B | 1.98 ± 1.22 | A-431 |
| This compound | TBD | TBD |
Antimicrobial Activity
Thiazole derivatives are also noted for their antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains.
Case Study: Antibacterial Activity
In a recent investigation, thiazole derivatives demonstrated comparable antimicrobial activity to standard antibiotics like norfloxacin. The study reported that certain derivatives had minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound C | 3.12 | Staphylococcus aureus |
| Compound D | 12.5 | Escherichia coli |
| This compound | TBD | TBD |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the thiazole scaffold significantly influence biological activity. The presence of halogen substituents (like bromine) and electron-donating groups (like methyl) are crucial for enhancing anticancer and antimicrobial properties .
Q & A
Q. Basic
- In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., prostate, breast) at concentrations 1–100 μM, with IC determination .
- Enzyme inhibition : Kinase or protease inhibition assays to identify molecular targets.
- Metabolic studies : Glucose-lowering activity in streptozotocin-induced diabetic models, measuring blood glucose levels post-administration .
How can conflicting bioactivity data between studies be resolved?
Q. Advanced
- Dose-response re-evaluation : Confirm activity across multiple concentrations (e.g., 0.1–100 μM) to rule out false negatives/positives.
- Structural analogs comparison : Compare with derivatives (e.g., 4-fluorophenyl or chlorophenyl variants) to isolate substituent-specific effects .
- Assay standardization : Validate protocols using positive controls (e.g., cisplatin for cytotoxicity) and replicate under identical conditions .
What strategies resolve crystallographic disorder in the thiazole ring?
Q. Advanced
- Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model rotational or translational disorder .
- Conformational analysis : Apply Cremer-Pople puckering parameters to quantify ring deviations and refine using restraints .
- Low-temperature data collection : Reduce thermal motion artifacts by collecting data at 100 K .
How can structure-activity relationships (SAR) be optimized for anticancer activity?
Q. Advanced
- Substituent variation : Test bromophenyl vs. smaller halogens (e.g., F, Cl) to balance steric effects and lipophilicity .
- Ester hydrolysis : Evaluate carboxylic acid derivatives for improved solubility and target binding.
- Pharmacophore modeling : Map electrostatic/hydrophobic interactions using docking studies (e.g., AutoDock Vina) .
How are synthesis-derived impurities identified and controlled?
Q. Advanced
- HPLC-MS profiling : Monitor reaction intermediates and byproducts (e.g., ethyl ester hydrolysis products) .
- Recrystallization optimization : Use solvent mixtures (e.g., ethanol/water) to isolate pure product from isobutoxyphenyl or cyanophenyl impurities .
- Stability studies : Accelerated degradation under heat/light to identify degradation pathways .
What computational methods predict conformational flexibility of the thiazole ring?
Q. Advanced
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to model puckering and torsional barriers .
- Molecular dynamics (MD) : Simulate solvent effects (e.g., water, DMSO) on ring dynamics over 100-ns trajectories.
- QTAIM analysis : Characterize intramolecular interactions (e.g., S···N noncovalent contacts) .
What is the proposed mechanism of action in breast cancer models?
Q. Advanced
- IRES inhibition : Disrupt internal ribosome entry site (IRES)-mediated translation of oncogenic mRNAs (e.g., IGF1R), validated via bicistronic reporter assays .
- Apoptosis induction : Measure caspase-3/7 activation and PARP cleavage in T47D cells post-treatment .
- Synergy studies : Combine with chemotherapeutics (e.g., paclitaxel) to assess combinatorial index (CI) .
How does the 4-bromophenyl group influence target interaction?
Q. Advanced
- Halogen bonding : The Br atom engages with electron-rich residues (e.g., histidine or asparagine) in target proteins, confirmed by X-ray co-crystallography .
- Lipophilic enhancement : Bromine increases logP, improving membrane permeability (measured via PAMPA assays) .
- Steric effects : Compare activity with smaller substituents (e.g., F) to quantify steric tolerance in binding pockets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
